molecular formula C12H17N3O2 B1452383 N'-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide CAS No. 1021235-49-3

N'-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide

Cat. No.: B1452383
CAS No.: 1021235-49-3
M. Wt: 235.28 g/mol
InChI Key: DTMUKVPKOAKFOD-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . Its CAS Registry Number is 887577-43-7 . This benzenecarboximidamide derivative features a hydroxypiperidinyl moiety, a structure often investigated in medicinal chemistry and biochemistry for its potential as a pharmacophore. Compounds with similar N-hydroxy and piperidine substituents are frequently explored in pharmaceutical research for their binding affinity to various enzymatic targets . For instance, some related structures have been studied as potential inhibitors, such as for stromelysin-1, a matrix metalloproteinase . The presence of the hydroxyimidine group can be significant for chelating metal ions in enzymatic active sites, making this compound a valuable intermediate in drug discovery efforts . It is typically supplied as a solid and should be stored in a tightly closed container in a cool, dry, and well-ventilated place . This product is intended for research and development purposes only and is not intended for human or animal use.

Properties

IUPAC Name

N'-hydroxy-2-(4-hydroxypiperidin-1-yl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-12(14-17)10-3-1-2-4-11(10)15-7-5-9(16)6-8-15/h1-4,9,16-17H,5-8H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMUKVPKOAKFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Preparation

  • Formation of the Piperidinyl Intermediate
    The initial step involves introducing a hydroxyl group onto the piperidine ring. This is typically achieved by reacting piperidine with a hydroxylating agent under controlled conditions to yield 4-hydroxy-1-piperidine.

  • Coupling Reaction with Benzenecarboximidamide
    The 4-hydroxy-1-piperidine intermediate is then reacted with benzenecarboximidamide. This coupling is facilitated by a catalyst, often under mild heating and stirring, to form the final compound, this compound.

Reaction Conditions

  • Solvents : Common solvents include ethanol or methanol, which provide a suitable medium for both reactants and catalysts.
  • Catalysts : Various catalysts can be employed to enhance reaction efficiency; these may include acid or base catalysts depending on the specific protocol.
  • Temperature and Pressure : Typically, reactions are conducted at moderate temperatures (room temperature to 80°C) and atmospheric pressure, although industrial methods may use elevated pressures for optimization.

Industrial Production Methods

For large-scale synthesis, industrial production incorporates advanced methodologies to ensure high yield, purity, and reproducibility.

These industrial techniques enable the efficient manufacture of this compound for pharmaceutical and material science applications.

Chemical Reaction Analysis

This compound exhibits reactivity characteristic of its functional groups, allowing for diverse chemical modifications.

Reaction Type Description Common Reagents Typical Products
Oxidation Hydroxyl groups are oxidized to ketones or aldehydes Potassium permanganate (KMnO4), Chromium trioxide (CrO3) Benzenecarboxylic acids, ketones, aldehydes
Reduction Reduction of hydroxyl or amidine groups to amines or alcohols Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) Amines, reduced derivatives
Substitution Nucleophilic substitution on piperidinyl group or hydroxyl substitution Strong acids/bases, halogenating agents (e.g., thionyl chloride) Halogenated or alkylated derivatives

The choice of reagents and conditions determines the major products formed, enabling tailored synthesis for specific applications.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials 4-hydroxy-1-piperidine, benzenecarboximidamide
Key Reaction Coupling of piperidinyl intermediate with benzenecarboximidamide
Catalysts Acid/base catalysts (specific types vary by protocol)
Solvents Ethanol, methanol
Temperature Range Room temperature to 80°C
Industrial Techniques Continuous flow reactors, high-pressure/temperature optimization, automated synthesis
Reaction Types for Modifications Oxidation, reduction, substitution
Common Reagents for Modifications KMnO4, CrO3, LiAlH4, NaBH4, thionyl chloride

Research Findings and Notes

  • The synthesis route is well-established and reproducible, making the compound accessible for medicinal chemistry research.
  • Industrial production benefits from continuous flow technology, enhancing scalability and product consistency.
  • The dual functional groups (hydroxyl and piperidinyl) provide versatile sites for further chemical modifications, expanding the compound's utility.
  • Research highlights the compound's role as an intermediate and pharmacophore, emphasizing the importance of efficient preparation methods for downstream applications.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenecarboxylic acids, while reduction could produce various amines.

Scientific Research Applications

Medicinal Chemistry

N'-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide is primarily studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Biological Activities

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For example, it may inhibit deubiquitinases like UCH-L1, which are relevant in neurodegenerative diseases such as Parkinson's disease (PD) .
  • Neuroprotective Effects : Research indicates that similar compounds can exhibit neuroprotective properties by modulating GLP-1 receptors, which are implicated in insulin secretion and neuronal survival .
  • Antioxidant Activity : The compound has also been explored for its ability to limit reactive oxygen species (ROS), potentially preventing oxidative stress-related cellular damage .

Study on Neuroprotection

A significant study investigated the effects of small molecules acting as ligands for UCH-L1 and GLP-1 receptors. Derivatives similar to this compound were found to enhance neuroprotective effects in cellular models of PD. These compounds promoted cell viability and reduced apoptosis under stress conditions .

Enzyme Modulation Research

In another research effort, the compound was tested for its inhibitory effects on certain proteases involved in protein degradation pathways. Results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications in conditions where protease activity is dysregulated .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. The synthesis typically involves the reaction of 4-hydroxy-1-piperidine with benzenecarboximidamide under controlled conditions . This compound not only acts as a pharmacophore but also as a building block for new materials with unique properties.

Material Science Applications

The compound is explored for its potential use in developing new materials with specific functionalities. Its dual functional groups provide a versatile platform for creating innovative materials that can be utilized across various applications.

Mechanism of Action

The mechanism by which N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and piperidinyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs that share the benzenecarboximidamide scaffold but differ in substituents on the benzene ring or the nitrogen-containing heterocycle.

Modifications to the Piperidine/Piperazine Substituent
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : N'-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide 4-hydroxy-piperidinyl C₁₂H₁₈N₃O₂ 236.29 (estimated) Hydroxy group enhances hydrophilicity and hydrogen-bonding capacity.
Analog 1 : N'-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide 4-methyl-piperazinyl C₁₂H₁₈N₄O 234.30 Piperazine introduces an additional nitrogen, increasing basicity and potential for cation-π interactions. Methyl group reduces polarity.
Analog 2 : N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide 3-methyl-piperidinyl C₁₃H₁₉N₃O 233.32 Methyl substitution introduces steric hindrance, potentially reducing binding affinity to flat binding pockets.
Analog 3 : N'-Hydroxy-4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide 4-hydroxypiperidinyl (para position) C₁₂H₁₇N₃O₂ 235.28 Para-substitution alters spatial orientation, possibly affecting target engagement.

Key Observations :

  • The hydroxy group on piperidine in the target compound increases hydrophilicity compared to methyl-substituted analogs (e.g., Analog 1), which may improve aqueous solubility but reduce membrane permeability .
Replacement of Piperidine with Other Substituents
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Analog 4 : N'-Hydroxy-2-(trifluoromethyl)benzenecarboximidamide Trifluoromethyl (-CF₃) C₈H₇F₃N₂O 204.15 Strong electron-withdrawing effect of -CF₃ may enhance metabolic stability but reduce nucleophilicity.
Analog 5 : N'-Hydroxy-2-(trifluoromethoxy)benzenecarboximidamide Trifluoromethoxy (-OCF₃) C₈H₇F₃N₂O₂ 220.15 Increased steric bulk and lipophilicity compared to -CF₃ analogs.
Analog 6 : N'-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino C₁₄H₂₁N₃O₂ 263.34 Bulky substituent may improve CNS penetration due to increased lipophilicity.

Key Observations :

  • Bulky substituents (e.g., Analog 6) may enhance binding to hydrophobic pockets in targets like kinases or GPCRs .
Bioisosteric Replacements and Framework Modifications
  • Fragment-based design principles () suggest that substitutions such as replacing hydroxy with methyl (bioisosteric replacement) or switching piperidine to piperazine (framework modification) aim to optimize pharmacokinetic properties while retaining target affinity .
  • For example, N'-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide (Analog 1) replaces the hydroxy group with a methylated piperazine, balancing polarity and metabolic stability .

Biological Activity

N'-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide (CAS Number: 1021235-49-3) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₂H₁₇N₃O₂
Molecular Weight235.29 g/mol
IUPAC NameN'-hydroxy-2-(4-hydroxy-1-piperidinyl)benzenecarboximidamide
InChI KeyDTMUKVPKOAKFOD-UHFFFAOYSA-N

This compound exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The presence of hydroxyl and piperidinyl groups allows for the formation of hydrogen bonds and other non-covalent interactions, which can modulate the activity of target proteins. This modulation can influence pathways involved in disease processes, particularly in neurodegenerative disorders and metabolic diseases.

Biological Activities

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with deubiquitinases like UCH-L1, which are relevant in the context of neurodegenerative diseases such as Parkinson's disease (PD) .
  • Neuroprotective Effects : Research indicates that compounds similar to this compound can exhibit neuroprotective properties by modulating GLP-1 receptors, which are implicated in insulin secretion and neuronal survival .
  • Antioxidant Activity : The compound has also been explored for its ability to limit reactive oxygen species (ROS), a feature that could be beneficial in preventing oxidative stress-related cellular damage .

Study on Neuroprotection

A study investigated the effects of small molecules acting as ligands for UCH-L1 and GLP-1 receptors. It was found that derivatives similar to this compound could enhance the neuroprotective effects in cellular models of PD. These compounds were shown to promote cell viability and reduce apoptosis under stress conditions .

Enzyme Modulation

In another research effort, this compound was tested for its inhibitory effects on certain proteases involved in protein degradation pathways. The results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications in conditions where protease activity is dysregulated .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 4-hydroxy-1-piperidine with benzenecarboximidamide under controlled conditions. This compound serves not only as a pharmacophore in drug design but also as a building block for more complex molecules used in medicinal chemistry and material science .

Q & A

Basic: What safety protocols are recommended for handling N'-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .
  • Ventilation: Conduct experiments in fume hoods to minimize inhalation risks, especially during weighing or dissolution .
  • Waste Disposal: Segregate chemical waste into inert, non-reactive containers and collaborate with certified hazardous waste disposal services to comply with local regulations .

Basic: Which analytical techniques confirm the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to verify molecular structure and detect impurities (e.g., residual solvents or unreacted intermediates) .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity (>98% for research-grade material) .
  • Melting Point Analysis: Compare observed melting points (e.g., 86–88°C for related analogs) against literature values to assess crystallinity and stability .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound against molecular targets?

Methodological Answer:

  • In Vitro Assays: Use enzyme inhibition assays (e.g., IC50_{50} determination) with purified targets (e.g., kinases or acetyltransferases) under controlled pH and temperature .
  • Molecular Docking: Leverage computational tools (e.g., AutoDock Vina) and PDB structures (e.g., 3HKC) to predict binding affinities and guide mutagenesis studies .
  • Statistical Validation: Apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to ensure significance (p<0.05p < 0.05) across replicates .

Advanced: How to resolve discrepancies in pharmacokinetic data across studies involving this compound?

Methodological Answer:

  • Replication Under Standardized Conditions: Control variables such as solvent (e.g., DMSO concentration), temperature, and cell line passage number .
  • Advanced Analytics: Use LC-MS/MS for precise quantification of metabolite profiles in plasma or tissue homogenates .
  • Meta-Analysis: Apply multivariate regression to identify confounding factors (e.g., batch variability or assay sensitivity) .

Basic: What physicochemical properties influence the solubility and stability of this compound?

Methodological Answer:

  • Solubility: Test in polar solvents (e.g., water, ethanol) and adjust pH (e.g., 6–8) to enhance dissolution. Related analogs show solubility >10 mg/mL in DMSO .
  • Stability: Store at -20°C in amber vials to prevent photodegradation. Monitor hydrolytic stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Advanced: How to optimize synthetic yield for this compound?

Methodological Answer:

  • Reaction Optimization: Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., THF vs. DMF) to maximize efficiency .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .
  • Scale-Up Considerations: Maintain stoichiometric ratios and inert atmospheres (N2_2) to minimize side reactions during scaling .

Basic: What are the key steps for validating the compound’s stability under experimental conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (60°C), light (UV-A), and acidic/basic conditions (pH 2–12) for 24–72 hours .
  • Analytical Monitoring: Track degradation products via TLC or UPLC-MS and quantify remaining parent compound .

Advanced: How to integrate computational modeling with experimental data to predict reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD): Simulate interactions with biological membranes or proteins to guide wet-lab experiments .

Basic: What regulatory guidelines apply to the use of this compound in academic research?

Methodological Answer:

  • GHS Compliance: Follow hazard classifications (e.g., H303/H313 for oral/skin toxicity) and labeling per NITE 2020 guidelines .
  • Documentation: Maintain SDS records and institutional review board (IRB) approvals for in vivo studies .

Advanced: How to address conflicting results in cytotoxicity assays involving this compound?

Methodological Answer:

  • Dose-Response Curves: Test multiple concentrations (e.g., 1 nM–100 µM) and exposure times (24–72 hours) to identify IC50_{50} variability .
  • Cell Line Authentication: Use STR profiling to confirm cell line identity and minimize cross-contamination errors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide
Reactant of Route 2
N'-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide

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